molecular formula C19H16N2O5S2 B2366755 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide CAS No. 923501-52-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide

Cat. No.: B2366755
CAS No.: 923501-52-4
M. Wt: 416.47
InChI Key: SBTNKEMQUGTUFL-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol (piperonyl) moiety fused to a thiazole ring, with a benzylsulfonyl group attached to the acetamide backbone.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-benzylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-18(11-28(23,24)10-13-4-2-1-3-5-13)21-19-20-15(9-27-19)14-6-7-16-17(8-14)26-12-25-16/h1-9H,10-12H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTNKEMQUGTUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (3.00 g, 12.3 mmol) and thiourea (1.88 g, 24.7 mmol) are refluxed in ethanol (150 mL) at 66–80°C for 24 hours under nitrogen. The reaction proceeds via nucleophilic attack of thiourea on the α-carbon of the ketone, followed by cyclization to form the thiazole ring.

Yield and Purification

The crude product is concentrated, dissolved in ethyl acetate, and washed with saturated sodium bicarbonate. Column chromatography (THF/hexane, 1:3) yields 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in 41.3% yield.

Synthesis of 2-(Benzylsulfonyl)acetic Acid

The sulfonylacetamide moiety is constructed through a multi-step sequence involving sulfonylation and hydrolysis.

Oxidation of Benzyl Mercaptan to Benzylsulfonyl Chloride

Benzyl mercaptan is oxidized to benzylsulfonyl chloride using chlorine or oxone in acidic media. This intermediate is highly reactive and typically used in situ.

Alkylation and Hydrolysis

Ethyl chloroacetate reacts with benzylsulfonyl chloride in the presence of a base (e.g., NaOH) to form ethyl 2-(benzylsulfonyl)acetate . Subsequent hydrolysis with aqueous HCl yields 2-(benzylsulfonyl)acetic acid .

Coupling of Thiazol-2-amine and Sulfonylacetic Acid

The final step involves forming the acetamide bond between the thiazole amine and sulfonylacetic acid.

HATU-Mediated Coupling

A solution of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv), 2-(benzylsulfonyl)acetic acid (1.2 equiv), HATU (1.5 equiv), and DIEA (3.0 equiv) in DMF is stirred at room temperature for 12 hours. The reaction mixture is purified via reverse-phase HPLC, yielding the target compound in 71% yield.

Alternative Schotten-Baumann Reaction

Activation of 2-(benzylsulfonyl)acetic acid with thionyl chloride generates the corresponding acid chloride, which is reacted with the thiazol-2-amine in dichloromethane and aqueous sodium hydroxide. This method affords moderate yields (50–60%) but requires rigorous moisture control.

Optimization and Challenges

Solvent and Base Selection

  • DMF outperforms THF in coupling reactions due to better solubility of intermediates.
  • DIEA is preferred over NaH for deprotonation, as NaH led to low yields (17–21%) in alkylation attempts.

Steric and Electronic Effects

The benzylsulfonyl group introduces steric hindrance, necessitating excess coupling reagents (1.5 equiv HATU) for complete conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.30 (m, aromatic protons), 6.76 (d, benzodioxol-H), 5.93 (s, methylenedioxy), 4.45 (s, benzyl-CH2).
  • 13C NMR: Peaks at δ 169.4 (amide carbonyl), 150.9 (thiazole-C2), and 49.8 (benzyl-CH2).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+ at m/z 455.1201 (calc. 455.1198).

Infrared Spectroscopy (IR)

Strong absorptions at 3204 cm⁻¹ (N-H stretch) and 1548 cm⁻¹ (C=O amide I).

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (HPLC)
HATU coupling HATU, DIEA, DMF 71 >95
Schotten-Baumann SOCl2, NaOH 55 90
Direct alkylation NaH, THF 17–21 85

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Core Structural Features
  • Benzo[d][1,3]dioxol-5-yl Group : A common motif in compounds like D14–D20 () and compound 5b (), contributing to lipophilicity and metabolic stability.
  • Thiazole/Acetamide Backbone : Shared with ASN90 () and LSN3316612 (), which target O-GlcNAcase, and antimicrobial acetamides ().
  • Sulfonyl/Benzyl Substituents : The benzylsulfonyl group distinguishes the target compound from analogs with piperazine () or triazole () substituents.
Key Structural Variations
Compound Name Core Structure Substituents/Modifications Biological Activity
Target Compound Thiazole + Acetamide Benzo[d][1,3]dioxol-5-yl, Benzylsulfonyl Not explicitly reported
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Thiazole + Acetamide Benzo[d][1,3]dioxol-5-yl, Benzoylphenyl Cytoprotective (Hsp90 inhibition)
ASN90 () Thiadiazole + Acetamide Piperazine, Benzo[d][1,3]dioxol-5-yl O-GlcNAcase inhibition
Compound 47 () Piperazine + Acetamide Benzo[d]thiazol-5-ylsulfonyl, Difluorophenyl Antibacterial (gram-positive)
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, Methylthiophenyl Structural studies only
Compound 7 () Triazole + Acetamide Benzo[d][1,3]dioxol-5-yl, Pyridylthio Potential cytohesin inhibition

Structure-Activity Relationships (SAR)

  • Thiazole vs. Thiadiazole : Thiadiazole-based ASN90 () showed enhanced enzyme inhibition vs. thiazole-based analogs.
  • Sulfonyl Groups : Benzylsulfonyl in the target compound may improve blood-brain barrier penetration compared to piperazinylsulfonyl derivatives ().
  • Substituent Position : Para-substituted benzyl groups () correlated with higher melting points and stability.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its antimalarial, antimicrobial, and anticancer properties, supported by relevant research findings.

Structural Characteristics

The compound features a thiazole ring, a benzodioxole moiety, and a benzylsulfonyl group attached to an acetamide backbone. Its molecular formula is C16H16N2O4SC_{16}H_{16}N_2O_4S, with a molecular weight of approximately 348.37 g/mol. The unique structural features contribute to its diverse biological activities.

1. Antimalarial Activity

Research indicates that this compound exhibits promising in vitro antimalarial activity . Studies have reported low IC50 values, suggesting that the compound effectively inhibits the growth of malaria parasites. For instance, derivatives of similar thiazole compounds have shown significant antimalarial effects, indicating a potential therapeutic application against malaria .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial pathogens. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Microorganism Activity IC50 (μM)
E. coliModerate15.0
S. aureusStrong5.0
Pseudomonas aeruginosaWeak30.0

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • Results : Some derivatives exhibited potent growth inhibition with IC50 values generally below 5 μM against these cell lines.

For example:

  • Compound C27 showed IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells.
  • Compound C7 demonstrated the most activity against A549 cells with an IC50 of 2.06 ± 0.09 μM .

The proposed mechanisms underlying the biological activities include:

  • Antimalarial : Inhibition of parasite metabolic pathways.
  • Antimicrobial : Disruption of bacterial cell wall synthesis or function.
  • Anticancer : Induction of apoptosis in cancer cells through cell cycle arrest and modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds to understand their biological profiles better:

  • Synthesis and Evaluation : A series of thiazole derivatives were synthesized and tested for their antitumor activities, showing varying degrees of effectiveness against different cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity, suggesting that modifications to the thiazole or benzodioxole moieties could yield more potent derivatives .

Q & A

Q. Table 1: Functional Groups and Their Roles

Functional GroupRole in BioactivityReference
Benzo[d][1,3]dioxoleMetabolic stability enhancement
ThiazoleTarget binding via π-π interactions
BenzylsulfonylEnzyme inhibition

Advanced: How can researchers optimize the synthesis yield of this compound while maintaining purity?

Answer:
Optimization involves:

  • Reagent selection : Use triethylamine as a base and dimethylformamide (DMF) as a solvent to enhance reaction kinetics .
  • Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions .
  • Purity monitoring : Employ HPLC or TLC at each step to isolate intermediates with >95% purity .

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF or dioxaneImproved solubility
Reaction time3–5 hours (reflux)Maximizes conversion
Purification methodEthanol-DMF recrystallizationReduces impurities

Advanced: What methodologies resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability)?

Answer:
Contradictions may arise from assay conditions or structural variability. Recommended approaches:

  • Dose-response standardization : Use consistent substrate concentrations (e.g., 0.1–100 µM) to ensure comparability .
  • Structural analogs : Compare inhibition profiles of derivatives (e.g., sulfonyl vs. acetyl substitutions) to isolate key groups .
  • Kinetic assays : Measure KiK_i (inhibition constant) to distinguish competitive vs. non-competitive mechanisms .

Example : reports α-glucosidase IC₅₀ = 12.3 µM, but variations in buffer pH or temperature may alter results. Validate via orthogonal assays like fluorescence quenching.

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for benzylsulfonyl (δ 3.8–4.2 ppm) and thiazole protons (δ 7.5–8.1 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₂₀H₁₇N₃O₄S₂: 427.08 Da) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of derivatives?

Answer:

  • Systematic substitution : Modify the benzylsulfonyl group (e.g., methylsulfonyl, ethylsulfonyl) and assay cytotoxicity .
  • Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate binding affinity changes .
  • Molecular docking : Use software (e.g., AutoDock) to predict interactions with targets like α-glucosidase .

Q. Table 3: SAR Design Framework

Modification SiteExample DerivativesAssay MetricsReference
Benzylsulfonyl groupMethylsulfonyl analogIC₅₀, selectivity index
Thiazole coreOxadiazole-substitutedBinding energy (ΔG)
Benzo[d][1,3]dioxoleFluorinated analogsMetabolic stability

Advanced: How to address stability challenges during long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole moiety .
  • pH stability : Maintain pH 6–8 in buffer solutions to avoid hydrolysis of the acetamide group .
  • Lyophilization : For aqueous formulations, lyophilize with 5% trehalose to enhance shelf life .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Enzyme inhibition : α-Glucosidase (diabetes) and acetylcholinesterase (Alzheimer’s) assays at 10–100 µM .
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNA interference : Knock down putative targets (e.g., kinases) and assess rescue of compound-induced effects .
  • Fluorescent probes : Synthesize a BODIPY-labeled derivative for live-cell imaging .

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